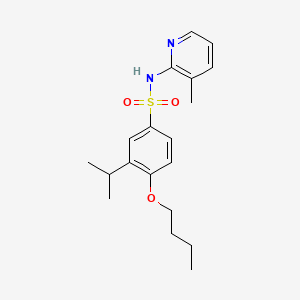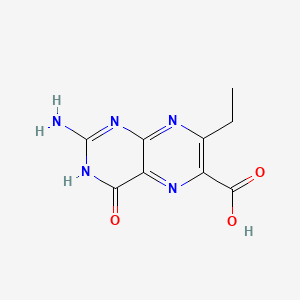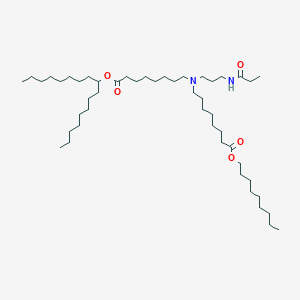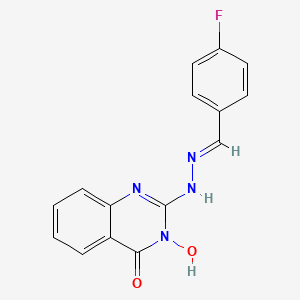
4-butoxy-3-isopropyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-butoxy-3-isopropyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and antifungal agents. This compound is characterized by its unique structure, which includes a butoxy group, an isopropyl group, and a pyridinyl group attached to a benzenesulfonamide core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-3-isopropyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzenesulfonamide core: This can be achieved by reacting benzenesulfonyl chloride with an appropriate amine under basic conditions.
Introduction of the butoxy group: This step involves the alkylation of the benzenesulfonamide core with butyl bromide in the presence of a strong base like sodium hydride.
Addition of the isopropyl group: The isopropyl group can be introduced through a Friedel-Crafts alkylation reaction using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the pyridinyl group: The final step involves the coupling of the intermediate with 3-methyl-2-pyridine under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-butoxy-3-isopropyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alkoxides in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or aromatic compounds.
Aplicaciones Científicas De Investigación
4-butoxy-3-isopropyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new antibiotics.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 4-butoxy-3-isopropyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes or proteins by binding to their active sites. This can disrupt essential biological processes, leading to the desired therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonamide derivatives: Compounds like N-ethyl-4-methylbenzenesulfonamide and N-butylbenzenesulfonamide share structural similarities.
Pyridinyl sulfonamides: Compounds containing the pyridinyl group attached to a sulfonamide core.
Uniqueness
4-butoxy-3-isopropyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the butoxy, isopropyl, and pyridinyl groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C19H26N2O3S |
|---|---|
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
4-butoxy-N-(3-methylpyridin-2-yl)-3-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C19H26N2O3S/c1-5-6-12-24-18-10-9-16(13-17(18)14(2)3)25(22,23)21-19-15(4)8-7-11-20-19/h7-11,13-14H,5-6,12H2,1-4H3,(H,20,21) |
Clave InChI |
PCLFPWWYBBUYGH-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=CC=N2)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(2,4-Dibromophenoxy)propanoyl]-4-methylpiperazine](/img/structure/B13367560.png)

![N-{5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzyl}-N'-methylpropane-1,3-diamine](/img/structure/B13367584.png)
![1-[4-(difluoromethoxy)phenyl]-N-(2,6-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13367594.png)
![2-chloro-N-methyl-N-phenyl-4-{[(2,2,3,3-tetramethylcyclopropyl)carbonyl]amino}benzamide](/img/structure/B13367596.png)
![8-Nitro-5-(2-oxopropyl)pyrido[2,1-b]benzimidazol-5-ium](/img/structure/B13367600.png)
![1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B13367604.png)
![N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13367612.png)


![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(1-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367629.png)
![1-[(2,4-dimethoxyphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B13367643.png)

![Methyl 3-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate](/img/structure/B13367656.png)
